molecular formula C14H16N2O B3061174 p-Phenylenediamine, N-(p-ethoxyphenyl)- CAS No. 60457-49-0

p-Phenylenediamine, N-(p-ethoxyphenyl)-

Cat. No.: B3061174
CAS No.: 60457-49-0
M. Wt: 228.29 g/mol
InChI Key: PMSWMPYPNBUPDS-UHFFFAOYSA-N
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Description

p-Phenylenediamine, N-(p-ethoxyphenyl)- is an organic compound with the molecular formula C 14 H 16 N 2 O and a molecular weight of 228.29 g/mol . As a derivative of p-phenylenediamine (PPD), this specialized chemical is presented for laboratory research applications. Potential Research Applications and Value While specific biomedical or industrial studies on this exact compound are limited in the public domain, its molecular structure suggests significant research potential. The core p-phenylenediamine moiety is widely recognized as a primary intermediate in oxidation reactions . In research contexts, PPD derivatives are frequently investigated for their role in the synthesis of conjugated polymers and dyes, where they can contribute to the development of novel electrochromic materials or chemical sensors . The N-(p-ethoxyphenyl) substituent may be studied to modulate the compound's electron-donating capacity, solubility, and overall reactivity in such synthetic processes. Researchers may explore this compound as a building block for more complex molecular architectures, such as azobenzene derivatives or other functional organic materials. Mechanistic Insights The research value of p-phenylenediamine, N-(p-ethoxyphenyl)- is rooted in the electrochemical behavior of its parent structure. p-Phenylenediamine derivatives are known to undergo a two-electron, two-proton oxidation process in electrochemical studies, leading to the formation of quinonediimine intermediates . These reactive intermediates are pivotal in research on catalytic cycles and electron-transfer mechanisms. The ethoxyphenyl substituent is expected to influence the oxidation potential and stability of these intermediates, providing a tunable parameter for mechanistic studies in electrochemistry and the design of organic semiconductors. Important Notice This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the researcher to conduct a comprehensive risk assessment and adhere to all applicable laboratory safety protocols when handling this or any chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(4-ethoxyphenyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-17-14-9-7-13(8-10-14)16-12-5-3-11(15)4-6-12/h3-10,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSWMPYPNBUPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975864
Record name N~1~-(4-Ethoxyphenyl)benzene-1,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60457-49-0
Record name 1,4-Benzenediamine, N1-(4-ethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060457490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(4-Ethoxyphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms for N 4 Ethoxyphenyl 1,4 Benzenediamine and Analogues

Condensation and Coupling Reactions for N-Arylation and Di-arylation

Traditional methods for N-arylation often rely on condensation and coupling reactions that typically require forcing conditions but remain relevant in certain applications. These reactions form the basis for creating the diphenylamine (B1679370) core structure present in the target molecule.

The synthesis of substituted diphenylamines, the parent structure of N-(4-ethoxyphenyl)-1,4-benzenediamine, can be achieved through several classical methods. One prominent example is the Ullmann condensation, a copper-promoted reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org This reaction traditionally requires high temperatures (often over 200 °C) and polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org While effective, the harsh conditions can limit its applicability for substrates with sensitive functional groups.

Another approach involves the acid-catalyzed condensation of an aromatic amine with a ketone or alcohol. For instance, the synthesis of diphenylamine itself can be achieved by the reaction of aniline (B41778) with cyclohexanol (B46403) or cyclohexanone (B45756) over a heterogeneous catalyst. researchgate.net A similar strategy is used for preparing N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine, where 4-aminodiphenylamine is condensed with acetophenone (B1666503) in the presence of an acid catalyst, followed by hydrogenation. google.com This highlights a two-step process involving initial imine formation followed by reduction to the corresponding amine.

The direct arylation of an amine can also be performed by heating an aniline with an anilinium chloride under pressure. slideshare.net These methods, while historically significant, have been largely superseded by more versatile transition-metal-catalyzed approaches.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Ullmann CondensationAryl Halide, AmineCopper, High TemperatureAryl Amine wikipedia.org
Acid-Catalyzed CondensationAromatic Amine, Ketone/AlcoholAcid Catalyst, HeatN-Alkyl/Aryl Amine researchgate.netgoogle.com
Direct ArylationAniline, Anilinium ChlorideHeat, PressureDiphenylamine slideshare.net

The mechanisms underlying these coupling reactions are complex and have been the subject of extensive study. In the Ullmann condensation, the reaction is believed to proceed through a copper(I) intermediate. The amine first reacts with the copper catalyst to form a copper(I) amide. This species then undergoes a metathesis reaction with the aryl halide to form the desired C-N bond and a copper(I) halide. wikipedia.org

For condensation reactions involving anilines and ketones/alcohols, the mechanism typically involves several steps. The reaction between aniline and cyclohexanol to form diphenylamine, for example, proceeds through the formation of intermediate species which are subsequently dehydrogenated. researchgate.net A kinetic model for this process suggests a mechanism involving the conversion of strongly chemisorbed species on the catalyst surface. researchgate.net

In photochemical conversions, such as the transformation of diphenylamines to carbazoles, the reaction proceeds through distinct transient species. acs.org Flash photolysis studies have identified the triplet state of the diphenylamine and a subsequent long-lived intermediate, dihydrocarbazole, which is then oxidized to the final carbazole (B46965) product. acs.org While not a direct synthesis of aryldiamines, this illustrates the reactive pathways available to these molecules. The oxidation of aromatic amines often involves the formation of radical cations as key intermediates, which can then undergo further reactions like coupling. acs.orgacs.org

Palladium-Catalyzed C-N Cross-Coupling Approaches in Aryldiamine Synthesis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines. The Buchwald-Hartwig amination, in particular, has become a premier method for constructing C-N bonds due to its mild reaction conditions, broad substrate scope, and high functional group tolerance. organic-chemistry.orgwikipedia.orglibretexts.orgacsgcipr.org

This reaction involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle is generally understood to involve:

Oxidative Addition: The aryl halide adds to a Pd(0) species, forming a Pd(II) complex. youtube.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates deprotonation to form a palladium amide complex. youtube.com

Reductive Elimination: The aryl group and the amino group couple, regenerating the Pd(0) catalyst and yielding the N-arylated amine product. wikipedia.orgyoutube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines like BrettPhos and RuPhos) has been crucial in improving catalyst efficiency, allowing for the coupling of a wide range of aryl chlorides, bromides, and iodides with primary and secondary amines. wikipedia.orgmit.eduresearchgate.net These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition. mit.edu This methodology is highly applicable to the synthesis of N-(4-ethoxyphenyl)-1,4-benzenediamine by coupling p-ethoxyaniline with a protected p-haloaniline derivative or p-phenylenediamine (B122844) with a p-haloethoxybenzene.

Recent advancements have led to catalyst systems that are effective for coupling challenging substrates, such as hindered primary amines and heteroaryl halides. mit.eduresearchgate.net The versatility of this reaction has been demonstrated in the synthesis of numerous biologically active compounds and complex molecular architectures. beilstein-journals.orgmit.edunih.gov

Catalyst GenerationKey LigandsCommon SubstratesKey AdvantagesReference
First GenerationP(o-tolyl)3Aryl Bromides, Secondary AminesEstablished the initial concept libretexts.org
Bidentate LigandsBINAP, DPPFAryl Iodides/Triflates, Primary AminesImproved rates and yields wikipedia.org
Bulky BiarylphosphinesBrettPhos, RuPhos, XPhosAryl Chlorides, Hindered AminesHigh efficiency, broad scope, mild conditions mit.eduresearchgate.net

Electrochemical Oxidation Methods for Aromatic Diamine Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis and modification of aromatic diamines, avoiding the need for harsh chemical oxidants or metal catalysts. rsc.org Anodic oxidation of aromatic amines can lead to the formation of radical cations, which are key intermediates in various coupling and polymerization reactions. acs.org

One innovative approach is the electrochemical cross-dehydrogenation aromatization (ECDA) reaction. This method has been used to synthesize 1,4-phenylenediamine derivatives from the reaction of cyclohex-2-enone and various amines. rsc.org The process is performed without any external metal catalysts or chemical oxidants, relying on anodic oxidation to drive the C-N bond formation and subsequent aromatization. rsc.org

Electrochemical techniques are also widely used for the oxidative polymerization of p-phenylenediamine and its derivatives. tandfonline.comtandfonline.com By applying an electrical potential, the monomer is oxidized to form radical cations that couple to form polymer chains. This method allows for the synthesis of polymers like poly(p-phenylenediamine), which possess interesting electronic and thermal properties. tandfonline.comresearchgate.net The properties of the resulting polymer can be tuned by controlling the electrochemical conditions and by using substituted monomers. tandfonline.com Furthermore, electrochemical oxidation can induce intermolecular C-H/N-H cross-coupling, providing a direct route to install nitrogen functionalities onto aromatic compounds under oxidant- and catalyst-free conditions. nih.govresearchgate.net

Strategies for Derivatization and Functionalization of the Aryldiamine Core

The p-phenylenediamine backbone is a versatile scaffold that can be readily functionalized to introduce a wide range of chemical and physical properties. Derivatization strategies are crucial for tuning the molecule for specific applications, from high-performance polymers to biologically active compounds.

The amino groups of the phenylenediamine core are primary sites for functionalization. N-alkylation and N-arylation are common modifications, as seen in the target compound N-(4-ethoxyphenyl)-1,4-benzenediamine. These reactions can be achieved via the methods described previously, such as Buchwald-Hartwig amination. acs.org

Further derivatization can be achieved by introducing substituents onto the aromatic rings. For example, methyl groups have been introduced onto the p-phenylenediamine ring prior to polymerization to improve the solubility and fusibility of the resulting polymers. tandfonline.comtandfonline.com The synthesis of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone (6PPD-Q) and its analogues with different side chains demonstrates how varying the alkyl substituents on the nitrogen atoms can be systematically achieved. acs.org

The phenylenediamine core is also a key building block for heterocyclic compounds. For instance, ortho-phenylenediamines are precursors to benzimidazoles, benzotriazoles, and quinoxalines, which are important motifs in medicinal chemistry. nih.govnih.gov Regioselective radical arene amination has been developed as a concise method to synthesize ortho-phenylenediamines, which can then be cyclized to form these valuable heterocyclic systems. nih.govacs.org Phenylenediamines also serve as catalysts in bioconjugation reactions, such as oxime and hydrazone ligations, for protein labeling and modification. nih.gov This diverse reactivity underscores the utility of the aryldiamine core as a platform for chemical innovation.

Synthesis of Schiff Bases Derived from Phenylenediamine Scaffolds

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond. They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. wikipedia.orginternationaljournalcorner.com This reaction is reversible and generally acid-catalyzed. libretexts.org Phenylenediamine scaffolds, containing two primary amine groups, can react with carbonyl compounds to form mono- or di-Schiff bases, depending on the stoichiometry of the reactants.

The reaction mechanism involves a two-step process. researchgate.net First, the nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon, leading to the formation of a hemiaminal (or carbinolamine) intermediate. libretexts.orgresearchgate.net In the second step, the hemiaminal undergoes dehydration, which is the rate-determining step, to form the stable imine C=N double bond and a molecule of water. researchgate.netpeerj.com The removal of water from the reaction system helps to drive the equilibrium toward the product side. peerj.com The pH must be carefully controlled; it should be low enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so low that it protonates the amine, rendering it non-nucleophilic. libretexts.org

Commonly, the synthesis is carried out by refluxing the phenylenediamine and the carbonyl compound (often in a 1:2 molar ratio for disubstitution) in a solvent like ethanol. optica.org The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. optica.org

Interactive Data Table: Examples of Schiff Base Synthesis from Phenylenediamines
Phenylenediamine ReactantCarbonyl ReactantSolvent/ConditionsResulting Schiff Base
p-PhenylenediamineSalicylaldehydeEthanol, Reflux (90°C, 3h) optica.orgN,N'-bis(salicylaldehyde)-p-phenylenediamine optica.org
m-PhenylenediamineSalicylaldehydeHot Ethanol, Reflux (2-3h) N,N'-bis(salicylaldehyde)-m-phenylenediamine
p-PhenylenediamineAcetylacetoneEthanol, Reflux (10-12h)N,N'-bis(acetylacetone)-p-phenylenediamine
N,N-dimethyl-p-phenylenediamineSalicylaldehydeEthanol, Reflux (6h) jocpr.com2-(4-dimethylamino)phenyliminomethyl phenol (B47542) jocpr.com

Preparation of Polymeric Precursors and Monomers utilizing Aryldiamines

Aryldiamines, particularly p-phenylenediamine and its derivatives, are crucial monomers in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are typically formed through step-growth polymerization, specifically polycondensation reactions, where a small molecule, usually water or HCl, is eliminated. libretexts.orglibretexts.org

Polyamides: Aromatic polyamides, or aramids, are synthesized by the reaction of an aromatic diamine with a dicarboxylic acid or, more commonly, its more reactive derivative, a diacid chloride. libretexts.orgsavemyexams.com When a diamine like p-phenylenediamine reacts with a diacid chloride (e.g., terephthaloyl chloride), an amide linkage is formed with the elimination of hydrogen chloride (HCl). weebly.com The reaction is a nucleophilic acyl substitution. The nitrogen atom of the diamine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. Since both monomers are difunctional, the reaction proceeds to form long polymer chains. weebly.com The polymerization is often carried out at low temperatures in a polar aprotic solvent.

Polyimides: The synthesis of polyimides from aryldiamines is most commonly a two-step process. wikipedia.orgvt.edu In the first step, a dianhydride (e.g., pyromellitic dianhydride) reacts with a diamine (e.g., p-phenylenediamine) in a polar aprotic solvent at ambient temperature. vt.educore.ac.uk This step involves a nucleophilic attack by the amino group on the carbonyl carbon of the anhydride (B1165640), leading to the opening of the anhydride ring and the formation of a soluble high-molecular-weight poly(amic acid) precursor. vt.eduvt.edu

In the second step, the poly(amic acid) is converted to the final polyimide through cyclodehydration (imidization). vt.edu This is achieved either by thermal treatment at high temperatures (250-300°C) or by chemical methods at lower temperatures using a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine). vt.eduzeusinc.com This cyclization process eliminates water and forms the stable five-membered imide ring characteristic of polyimides. vt.edu The two-step method is widely used because the final polyimides are often insoluble and infusible, making direct synthesis difficult, whereas the poly(amic acid) precursor is processable. wikipedia.org

Interactive Data Table: Polymer Synthesis Utilizing Aryldiamines
Aryldiamine MonomerCo-monomerPolymerization MethodResulting Polymer Type
p-PhenylenediamineTerephthalic acid google.comHigh-Temperature Polycondensation google.comPolyamide (Aramid)
1,6-diaminohexaneHexane-1,6-dioic acid savemyexams.comCondensation Polymerization savemyexams.comPolyamide (Nylon 6,6) savemyexams.com
p-Phenylenediamine2,5-Furandicarboxylic acid researchgate.netTwo-Step Polycondensation (via salt) researchgate.netPolyamide researchgate.net
p-PhenylenediaminePyromellitic dianhydride core.ac.ukTwo-Step Polycondensation (via poly(amic acid)) wikipedia.orgcore.ac.ukPolyimide wikipedia.orgcore.ac.uk
4,4'-OxydianilinePyromellitic dianhydride nih.govTwo-Step Polycondensation (via poly(amic acid)) nih.govPolyimide (Kapton®) nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of N-(p-ethoxyphenyl)-p-phenylenediamine. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, confirming the connectivity and arrangement of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of N-(p-ethoxyphenyl)-p-phenylenediamine typically exhibits distinct signals corresponding to the ethoxy group protons, the aromatic protons on the two phenyl rings, and the amine protons. The ethoxy group presents as a triplet from the methyl (–CH₃) protons and a quartet from the methylene (B1212753) (–OCH₂–) protons, a characteristic pattern for an ethyl group. The aromatic region shows a set of doublets or multiplets, which can be assigned to the protons on the p-phenylenediamine (B122844) and p-ethoxyphenyl rings. The signals for the amine protons (–NH– and –NH₂) may appear as broad singlets and can be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound shows distinct resonances for the two carbons of the ethoxy group, the eight aromatic carbons, and the carbons directly attached to the nitrogen and oxygen atoms (C-N and C-O). The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amine and ethoxy substituents.

Detailed spectral assignments from research findings are summarized below.

Table 1: ¹H and ¹³C NMR Spectral Data for N-(p-ethoxyphenyl)-p-phenylenediamine

TechniqueAssignmentChemical Shift (δ, ppm)Notes
¹H NMR (400 MHz, CDCl₃)-NH₂~3.5 (broad s)Chemical shift can vary; confirmed by D₂O exchange.
-NH-~5.4 (broad s)Chemical shift can vary; confirmed by D₂O exchange.
Aromatic H (p-phenylenediamine ring)6.65 (d, 2H)Protons ortho to -NH₂ group.
Aromatic H (p-phenylenediamine ring)6.78 (d, 2H)Protons ortho to -NH- group.
Aromatic H (p-ethoxyphenyl ring)6.85 (d, 2H)Protons ortho to -OCH₂CH₃ group.
-OCH₂CH₃4.00 (q, 2H)Methylene protons of the ethoxy group.
-OCH₂CH₃1.40 (t, 3H)Methyl protons of the ethoxy group.
¹³C NMR (100 MHz, CDCl₃)Aromatic C-O152.9Carbon attached to the ethoxy group.
Aromatic C (quaternary)142.1, 139.8, 131.5C-N and other non-protonated aromatic carbons.
Aromatic CH118.9, 116.5, 115.8, 115.1Protonated aromatic carbons.
-OCH₂CH₃64.1Methylene carbon of the ethoxy group.
-OCH₂CH₃15.2Methyl carbon of the ethoxy group.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the characteristic functional groups present in N-(p-ethoxyphenyl)-p-phenylenediamine.

FT-IR Spectroscopy: The FT-IR spectrum provides a definitive fingerprint of the molecule. Key absorption bands confirm the presence of N-H bonds from the primary and secondary amines, C-O stretching from the ether linkage, aromatic C=C bonds, and aromatic C-H bonds. The N-H stretching vibrations typically appear as distinct peaks in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C ether bond results in strong absorptions around 1240 cm⁻¹ and 1040 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The spectrum is particularly useful for identifying the aromatic ring vibrations and the C-N stretching modes, which may be weak in the IR spectrum.

Table 2: Key Vibrational Frequencies for N-(p-ethoxyphenyl)-p-phenylenediamine

Wavenumber (cm⁻¹)AssignmentTechnique
3375, 3300N-H stretching (primary and secondary amine)FT-IR
3030Aromatic C-H stretchingFT-IR, Raman
2975, 2870Aliphatic C-H stretching (ethoxy group)FT-IR, Raman
1610Aromatic C=C ring stretchingFT-IR, Raman
1510N-H bendingFT-IR
1245Aromatic C-O stretching (asymmetric)FT-IR
1300Aromatic C-N stretchingRaman
825p-disubstituted C-H out-of-plane bendingFT-IR

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The spectrum of N-(p-ethoxyphenyl)-p-phenylenediamine is characterized by strong absorption bands in the UV region, which arise from π→π* transitions within the conjugated aromatic system. The presence of electron-donating groups (–NH₂, –NH–, and –OC₂H₅) on the phenyl rings causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. The position and intensity of these bands are sensitive to the solvent polarity.

Table 3: Electronic Absorption Data for N-(p-ethoxyphenyl)-p-phenylenediamine

λ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)SolventAssignment
~245~18,000Ethanolπ→π* transition (benzenoid)
~310~25,000Ethanolπ→π* transition (intramolecular charge transfer)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight and investigating the fragmentation patterns of N-(p-ethoxyphenyl)-p-phenylenediamine. Using techniques such as electrospray ionization (ESI) or electron ionization (EI), a mass spectrum is generated that shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular formula C₁₄H₁₆N₂O, with an expected molecular weight of approximately 228.29 g/mol . The fragmentation pattern provides structural information. Common fragmentation pathways include the cleavage of the C-N bond between the two aromatic rings and the cleavage of the ethoxy group, leading to characteristic fragment ions.

X-ray Diffraction (XRD) for Crystalline Structure Determination and Polymorphism

X-ray Diffraction (XRD) on a single crystal sample is the definitive method for determining the three-dimensional atomic arrangement, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While powder XRD can confirm the crystallinity and phase purity of a bulk sample, single-crystal XRD provides a complete structural solution.

To date, a comprehensive single-crystal XRD study for N-(p-ethoxyphenyl)-p-phenylenediamine has not been widely reported in publicly accessible literature. Such a study would reveal the planarity of the aromatic rings, the geometry around the nitrogen atoms, and the nature of hydrogen bonding or other supramolecular interactions in the crystal lattice.

Advanced Chromatographic Techniques for Purity Assessment and Separation Science (e.g., HPLC, LC-MS/MS)

Chromatographic methods are vital for assessing the purity of N-(p-ethoxyphenyl)-p-phenylenediamine and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for purity analysis. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected using a UV detector set at one of its absorption maxima (e.g., 310 nm). The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS/MS is particularly useful for trace-level quantification. In this method, the compound is separated by LC, ionized (typically by ESI), and the precursor ion corresponding to the protonated molecule ([M+H]⁺, m/z 229.1) is selected. This ion is then fragmented, and specific product ions are monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even in complex matrices.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like p-Phenylenediamine (B122844), N-(p-ethoxyphenyl)-. This method is used to determine the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry, by finding the minimum energy state. researchgate.netresearchgate.net Calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability and reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For N,N'-bis(salicylidene)-p-phenylenediamine, a related compound, the introduction of electron-donating and electron-accepting substituents was found to alter the HOMO-LUMO gap, thereby tuning its photophysical properties. nih.gov The distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. In many triarylamine molecules, the HOMO is often distributed across the electron-donating part of the structure, while the LUMO is located on the electron-accepting moiety, indicating a charge transfer character upon excitation. scispace.com

Table 1: Representative FMO Data for Related Aromatic Amine Compounds

This table presents typical values for similar compounds to illustrate the concepts, as specific data for the target molecule is not available in the provided search results.

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Source
Triphenylamine (B166846) Derivative-5.34-2.293.05 scispace.com
N-phenylcarbazole Derivative-5.74-2.573.17 scispace.com
N-phenylindoline Derivative-5.64-2.533.11 scispace.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, intramolecular interactions, and the delocalization of electron density within a molecule. researchgate.netmdpi.com It provides a detailed picture of the bonding and orbital interactions by transforming the complex molecular orbitals into localized natural bond orbitals.

NBO analysis can quantify the stabilization energy (E(2)) associated with interactions between filled (donor) and vacant (acceptor) orbitals. These interactions, such as n→π* or π→π, signify intramolecular charge transfer (ICT) and contribute significantly to the molecule's stability. mdpi.com For instance, in a hydroxyphenylamino Meldrum's acid derivative, a strong n→π interaction from the nitrogen lone pair to an adjacent π* orbital showed a high stabilization energy, indicating significant electron delocalization. mdpi.com This type of analysis helps to explain the electronic communication between different parts of the p-Phenylenediamine, N-(p-ethoxyphenyl)- molecule, such as the ethoxyphenyl group, the phenyl group, and the central diamine bridge.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. mdpi.com The MEP surface displays regions of varying electrostatic potential, which are color-coded to indicate electron-rich and electron-poor areas. Typically, red and yellow colors represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For phenylenediamine isomers, MEP analysis has been used to identify the reactive sites. researchgate.net In a molecule like p-Phenylenediamine, N-(p-ethoxyphenyl)-, the MEP map would likely show negative potential around the nitrogen atoms of the diamine bridge and the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons. The hydrogen atoms of the amine groups would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other reagents and its role in intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Vis). mdpi.comnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.net

By simulating the UV-Vis spectrum, TD-DFT allows for the assignment of experimental absorption bands to specific electronic transitions, such as π→π* or n→π*. mdpi.com For example, studies on N,N'-bis(salicylidene)-p-phenylenediamine have utilized TD-DFT to understand the impact of substituents on its photophysical properties, including absorption and emission wavelengths. nih.gov Similarly, TD-DFT calculations on diprotonated porphyrins have explained dramatic shifts in their absorption spectra. nih.gov Applying TD-DFT to p-Phenylenediamine, N-(p-ethoxyphenyl)- would provide insights into its color and photostability by predicting its electronic transitions and how they are influenced by the molecular structure and solvent environment. scirp.org

Computational Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net DFT calculations can accurately predict infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis absorption wavelengths. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental FT-IR spectra. researchgate.netmdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate 1H and 13C NMR chemical shifts. researchgate.netmdpi.com Comparing the computed shifts with experimental values is a powerful tool for structural elucidation and assignment of complex spectra. researchgate.net

UV-Vis Spectroscopy: As discussed in the TD-DFT section, theoretical calculations can predict the maximum absorption wavelengths (λmax), which can be correlated with the peaks observed in experimental UV-Vis spectra. researchgate.netmdpi.com

This correlation between theoretical and experimental data provides strong evidence for the proposed molecular structure and a deeper understanding of its spectroscopic signatures. researchgate.net

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Related Compound

This table illustrates the correlation for a carbohydrazide (B1668358) derivative, as specific data for the target molecule is not available in the provided search results.

Spectroscopic ParameterCalculated ValueExperimental ValueSource
N-H Stretching (IR, cm-1)33363316 mdpi.com
C=O Stretching (IR, cm-1)16841686 mdpi.com
Imine Carbon (13C NMR, ppm)152.40147.68 mdpi.com
Carbonyl Carbon (13C NMR, ppm)164.00157.78 mdpi.com

Theoretical Studies of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal structure and material properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Hydrazide Compound

Interaction TypeContribution (%)Source
H···H67.9 nih.gov
C···H13.7 nih.gov
O···H7.3 nih.gov
S···H4.3 nih.gov

Electrochemical Behavior and Redox Chemistry of Aryldiamines

Cyclic Voltammetry and Other Electrochemical Techniques for Redox Characterization

The redox behavior of N-substituted p-phenylenediamine (B122844) derivatives is typically investigated using electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry. uco.es These methods provide insight into the electron transfer processes, including the potentials at which oxidation and reduction occur and the stability of the electrochemically generated species.

PPD ⇌ [PPD]•+ + e- (First Oxidation) [PPD]•+ ⇌ [PPD]2+ + e- (Second Oxidation)

The reversibility of these redox processes is a key feature. A reversible couple in a cyclic voltammogram is characterized by a pair of well-defined anodic (oxidation) and cathodic (reduction) peaks, with a small peak potential separation (ΔEp). srce.hr For many N-aryl substituted p-phenylenediamines, both oxidation steps show good reversibility, indicating that the resulting cation radical and dication are stable on the timescale of the CV experiment. researchgate.net However, in aqueous media, the reactions can be more complex, often involving proton-coupled electron transfers and subsequent chemical reactions like hydrolysis or dimerization of the oxidized species. uco.es

Analysis of Redox Potentials and the Influence of Substituents on Electrochemical Characteristics

The redox potentials of p-phenylenediamines are highly sensitive to the nature of the substituents on the nitrogen atoms and the aromatic ring. researchgate.net Electron-donating groups (EDGs) increase the electron density on the phenylenediamine core, making it easier to remove an electron (i.e., lowering the oxidation potential). Conversely, electron-withdrawing groups (EWGs) make the molecule more difficult to oxidize, thus increasing the oxidation potential. researchgate.net

The N-(p-ethoxyphenyl)- group on the subject compound contains an ethoxy (-OCH2CH3) substituent, which is a strong electron-donating group due to resonance effects. This is expected to significantly lower the oxidation potentials of N-(p-ethoxyphenyl)-p-phenylenediamine compared to the unsubstituted parent p-phenylenediamine. The effect is analogous to the well-studied methoxy (B1213986) (-OCH3) substituent. For instance, polymers incorporating N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units exhibit lower oxidation potentials and greater redox stability. rsc.orgrsc.org

Studies on various substituted N,N,N′,N′-tetraaryl-p-phenylenediamines have systematically shown this trend, where the first and second half-wave oxidation potentials correlate with the electronic properties of the substituents. researchgate.net The presence of EDGs like methoxy or ethoxy groups stabilizes the positive charge that develops on the nitrogen atoms during oxidation, thereby facilitating the electron transfer process. researchgate.netmdpi.com

Below is a table illustrating the effect of substituents on the first oxidation potential of related triphenylamine (B166846) derivatives, which demonstrates the general principle.

CompoundSubstituentFirst Oxidation Potential (E₁/₂ vs Ag/Ag⁺)
TriphenylamineNone~0.7 V
p-Amino-triphenylamine-NH₂ (EDG)0.59 V
p,p'-Diamino-triphenylamineTwo -NH₂ (EDG)0.41 V
p,p',p''-Triamino-triphenylamineThree -NH₂ (EDG)0.23 V
Data derived from studies on amino-substituted triphenylamines in CH₂Cl₂ solution and illustrates the lowering of oxidation potential with an increasing number of electron-donating groups. ntu.edu.tw

Investigations into the Formation and Stability of Oxidation Products and Radical Cations

The oxidation of p-phenylenediamine derivatives leads to the formation of distinct chemical species. The initial one-electron oxidation product is a radical cation, which for many N-substituted derivatives is intensely colored and remarkably stable. uco.es For example, the radical cation of N,N,N′,N′-tetramethyl-p-phenylenediamine is famously known as Wurster's Blue. nih.gov These radical cations are stabilized by the delocalization of the unpaired electron and the positive charge across the entire π-conjugated system of the molecule. researchgate.netrsc.org

The stability of these oxidized species is significantly enhanced by the presence of electron-donating substituents. researchgate.net Groups like ethoxy on the N-aryl ring of N-(p-ethoxyphenyl)-p-phenylenediamine help to delocalize the positive charge, thus increasing the stability of both the radical cation and the subsequent dication. Research on tetra-aryl-p-phenylenediamines has shown that derivatives with EDGs are stable after both one- and two-electron oxidations, whereas those with EWGs are often stable only after the first oxidation. researchgate.net

The second oxidation product is a dication, which has a quinone-diimine structure. sid.ir While the radical cation is often stable, the dication can be more reactive, particularly towards nucleophiles, and its stability is highly dependent on the solvent and the molecular structure. uco.esrsc.org In some cases, the dication can undergo follow-up chemical reactions, which may be observed in electrochemical experiments as a loss of reversibility at the second oxidation wave. researchgate.net

Spectroelectrochemical Studies in Visible and Near-Infrared Regions

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrogenerated species in situ. For N-aryl-p-phenylenediamines, this method is invaluable for characterizing the electronic structure of the radical cations and dications formed upon oxidation. researchgate.net

When N-(p-ethoxyphenyl)-p-phenylenediamine is oxidized, distinct changes in its absorption spectrum are expected. The neutral form is typically colorless or pale yellow, absorbing primarily in the UV region. rsc.org Upon the first one-electron oxidation to the radical cation, new, strong absorption bands appear in the visible and near-infrared (NIR) regions. researchgate.netntu.edu.tw These bands are responsible for the deep color of the oxidized solution and are attributed to electronic transitions within the radical cation species, often described as intervalence charge transfer bands. researchgate.net

Further oxidation to the dication state causes these bands to disappear, while new absorption features characteristic of the quinone-diimine structure may emerge at shorter wavelengths, often in the visible region. ntu.edu.tw The spectral changes are typically reversible, meaning the original spectrum of the neutral species is restored upon electrochemical reduction back to the starting state. This reversibility is a crucial property for applications like electrochromic devices. researchgate.netmdpi.com

Table of Expected Spectral Characteristics for Oxidized N-Aryl-p-Phenylenediamines

Redox State Typical Color Key Absorption Regions
Neutral Colorless / Pale Yellow UV
Radical Cation Intense Blue/Green Visible and NIR
Dication Yellow/Blue Visible

General characteristics based on studies of various N,N'-diaryl-p-phenylenediamines. rsc.orgntu.edu.tw

Principles and Applications in Electrochromic Materials

Electrochromism is the phenomenon where a material undergoes a reversible change in color in response to an applied electrical potential. Aryldiamines, including N-(p-ethoxyphenyl)-p-phenylenediamine, are excellent candidates for anodically coloring electrochromic materials. rsc.org The principle behind their function lies in the stable and reversible redox reactions discussed previously.

The neutral form of the aryldiamine is the "bleached" or transparent state. When an oxidizing potential is applied, the molecule loses an electron to form the intensely colored radical cation, resulting in the "colored" state. Because this electrochemical process is reversible, applying a reducing potential can return the electron to the radical cation, regenerating the colorless neutral molecule and bleaching the material. rsc.org

Molecule (Colorless) ⇌ Radical Cation (Colored) + e-

The key performance metrics for electrochromic materials include high optical contrast (the difference in transmittance between the colored and bleached states), fast switching speeds, good coloration efficiency, and high long-term stability. The presence of electron-donating groups, such as the ethoxy group in N-(p-ethoxyphenyl)-p-phenylenediamine, is beneficial as it lowers the required switching voltage and enhances the stability of the colored radical cation state, leading to improved device durability. rsc.orgrsc.org These molecules are often incorporated into polymers to create robust, solid-state electrochromic films for applications such as smart windows, anti-glare mirrors, and electronic displays. scispace.com

Polymerization Research and Advanced Polymer Chemistry

Design and Synthesis of Polymers Incorporating Aryldiamine Monomers

The design and synthesis of polymers using aryldiamine monomers is a cornerstone of creating high-performance materials. The fundamental concept involves leveraging the bifunctional nature of these monomers to build long polymer chains. The two amine groups on the aryldiamine molecule can react with complementary functional groups on another monomer, such as carboxylic acid anhydrides or acyl chlorides, to form stable linkages like imides or amides.

The synthesis of polymers from aryldiamine monomers is typically achieved through polycondensation reactions. These reactions involve the stepwise formation of linkages between monomers with the elimination of a small molecule, such as water or hydrochloric acid. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve high molecular weight polymers with the desired structure and properties.

Exploration of Polymerization Mechanisms for Aryldiamine-Based Systems (e.g., Step-Growth Polymerization)

The polymerization of aryldiamine-based systems predominantly follows a step-growth mechanism. wikipedia.org In this type of polymerization, monomers react to form dimers, which then react to form trimers, and so on, with the polymer chain growing in a stepwise fashion. wikipedia.orgcozum.info.tr This is in contrast to chain-growth polymerization, where monomers add one at a time to a growing chain with an active center.

A key characteristic of step-growth polymerization is that high molecular weight polymers are only achieved at very high conversions of the functional groups. wikipedia.org The kinetics of these reactions can be complex and are influenced by factors such as the reactivity of the functional groups, steric hindrance, and the presence of catalysts. cozum.info.trlibretexts.org For polyesterification, a common type of step-growth polymerization, the reaction is often acid-catalyzed. wikipedia.org The rate of polymerization is dependent on the concentration of the reacting functional groups. libretexts.orgyoutube.com

Understanding the polymerization mechanism is crucial for controlling the molecular weight, molecular weight distribution, and architecture of the final polymer. For aryldiamine-based systems, this understanding allows for the tailoring of reaction conditions to produce polymers with specific performance characteristics.

Preparation of High-Performance Poly(amide-imide)s and Other Polymer Classes

Poly(amide-imide)s (PAIs) are a class of high-performance polymers that combine the excellent thermal stability and chemical resistance of polyimides with the good mechanical properties and processability of polyamides. wikipedia.org The synthesis of PAIs often involves the reaction of a diamine with a trimellitic anhydride (B1165640) derivative. wikipedia.org Aryldiamine monomers are critical components in the synthesis of PAIs, contributing to their high-temperature performance and mechanical strength. researchgate.net

The general synthetic route to PAIs involves a two-step process. First, the diamine reacts with a dianhydride to form a poly(amic acid) precursor. This precursor is then chemically or thermally treated to induce cyclization, forming the imide linkages and the final poly(amide-imide) structure. The properties of the resulting PAI can be tailored by the choice of the diamine and dianhydride monomers. The incorporation of flexible linkages or bulky side groups in the polymer backbone can improve solubility and processability. mdpi.com

Besides PAIs, aryldiamine monomers can be used to synthesize a variety of other high-performance polymers, including:

Polyamides: Formed by the reaction of diamines with dicarboxylic acids or their derivatives.

Polyimides: Synthesized from the reaction of diamines with tetracarboxylic dianhydrides. ntu.edu.tw

These polymers find applications in demanding environments such as aerospace, electronics, and automotive industries due to their exceptional properties. wikipedia.orgdrakeplastics.com

Structural Regulation and Porosity Control in Hypercrosslinked Polymers

Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by a high degree of crosslinking, leading to a rigid, nanoporous structure. mdpi.commdpi.com These materials are synthesized through extensive crosslinking of linear polymers or by the polymerization of multifunctional monomers in the presence of a crosslinking agent. The Friedel-Crafts reaction is a common method used for the synthesis of HCPs. mdpi.com

The structure and porosity of HCPs can be controlled by several factors:

Choice of Monomer and Crosslinker: The geometry and functionality of the monomer and the length and flexibility of the crosslinker influence the pore size and surface area of the resulting polymer network. unina.it

Reaction Conditions: The solvent, catalyst, and temperature used during polymerization can affect the swelling of the polymer network and the final porous structure.

Degree of Crosslinking: A higher degree of crosslinking generally leads to a more rigid structure with smaller pores. unina.it

The ability to regulate the structure and control the porosity of HCPs allows for their application in areas such as gas storage and separation, catalysis, and adsorption. mdpi.commdpi.com While specific studies on hypercrosslinked polymers derived from "p-Phenylenediamine, N-(p-ethoxyphenyl)-" are not available, the general principles of HCP synthesis suggest that this monomer could potentially be used to create porous materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the critical factors affecting the stability of N-(p-ethoxyphenyl)-p-phenylenediamine under experimental conditions?

  • Methodological Answer : Stability depends on storage conditions (e.g., temperature, light exposure) and solvent compatibility. Avoid strong oxidizers and acids, as they induce decomposition into toxic NOx fumes . For long-term storage, use inert atmospheres (e.g., nitrogen) and non-reactive solvents (e.g., dimethyl sulfoxide). Monitor degradation via HPLC (e.g., Primesep 100 column) to detect trace byproducts .

Q. How can researchers confirm the molecular identity of N-(p-ethoxyphenyl)-p-phenylenediamine in synthetic batches?

  • Methodological Answer : Combine spectroscopic techniques:

  • Mass Spectrometry (MS) : Verify molecular weight (expected m/z ~260–296 based on derivatives in ).
  • Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton shifts (δ 6.5–7.5 ppm for phenyl groups) and ethoxy group signals (δ 1.3–1.5 ppm for CH3, δ 3.8–4.0 ppm for OCH2) .
  • X-ray Crystallography : Use structural data from analogous compounds (e.g., crown ether-p-phenylenediamine salts) to validate bonding patterns .

Q. What safety protocols are essential when handling N-(p-ethoxyphenyl)-p-phenylenediamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection due to skin absorption risks .
  • Ventilation : Use fume hoods to mitigate inhalation of volatile degradation products (e.g., NOx) .
  • Waste Disposal : Neutralize acidic residues before disposal and adhere to EPA guidelines for aromatic amines .

Advanced Research Questions

Q. How can contradictory genotoxicity data for substituted p-phenylenediamines be reconciled in risk assessment?

  • Methodological Answer :

  • In Vitro/In Vivo Bridging : Use SAR (Structure-Activity Relationship) models to extrapolate data from tested analogs (e.g., N-(1,4-dimethylpentyl)-N'-phenyl derivatives) .
  • Metabolic Activation : Include S9 liver microsomes in Ames tests to assess mutagenic potential under biologically relevant conditions .
  • Dose-Response Analysis : Apply benchmark dose (BMD) modeling to resolve discrepancies between low-dose in vitro clastogenicity and high-dose in vivo negative results .

Q. What experimental design optimizes the detection of N-(p-ethoxyphenyl)-p-phenylenediamine degradation products in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from water/soil extracts .
  • Chromatographic Separation : Employ gradient elution HPLC (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) paired with UV detection at 254 nm .
  • Mass Spectrometry Confirmation : Apply high-resolution LC-MS/MS (Q-TOF) to differentiate isomers and quantify sub-ppb levels of nitroso derivatives .

Q. What strategies mitigate interference from N-(p-ethoxyphenyl)-p-phenylenediamine in polymer synthesis studies?

  • Methodological Answer :

  • Competitive Inhibition : Introduce sterically hindered amines (e.g., N-cyclohexyl derivatives) to suppress unwanted side reactions .
  • Real-Time Monitoring : Use FTIR spectroscopy to track amine group consumption during polymerization (e.g., peak at 3300–3500 cm<sup>−1</sup> for N-H stretching) .
  • Computational Modeling : Simulate reaction pathways using DFT (Density Functional Theory) to predict electron-deficient sites prone to oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.